N-[1-(pyridin-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[1-(pyridin-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by the presence of a pyridinyl group, an azetidinyl group, and a trifluoromethyl group attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridin-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzamide typically involves the following steps:
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Formation of the Azetidinyl Intermediate: : The azetidinyl intermediate can be synthesized through the reaction of 2-aminopyridine with α-bromoketones. This reaction is carried out in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, under mild and metal-free conditions .
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Introduction of the Trifluoromethyl Group: : The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3) in the presence of a suitable base .
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Coupling with Benzamide: : The final step involves the coupling of the azetidinyl intermediate with benzamide. This can be achieved through a condensation reaction using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyridin-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products .
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives .
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Amines, thi
Properties
Molecular Formula |
C16H14F3N3O |
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Molecular Weight |
321.30 g/mol |
IUPAC Name |
N-(1-pyridin-2-ylazetidin-3-yl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H14F3N3O/c17-16(18,19)13-6-2-1-5-12(13)15(23)21-11-9-22(10-11)14-7-3-4-8-20-14/h1-8,11H,9-10H2,(H,21,23) |
InChI Key |
DWPWLPHTOQULAL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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